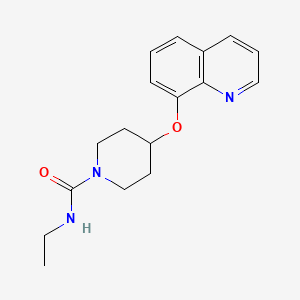
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide” is a compound that contains a piperidine and a quinoline moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinoline is a nitrogen-containing bicyclic compound . The presence of these heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction of anilines using malonic acid equivalents was previously considered to be the easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline motifs, such as the one in “N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are present in various therapeutic agents and have a broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . The quinoline core is often associated with interesting results in terms of EPI activity and physico-chemical properties .
Antioxidant Activity
Quinoline derivatives also exhibit antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Activity
Quinoline-based compounds have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimalarial Activity
Quinoline derivatives have been used in the development of antimalarial drugs . Their unique chemical structure contributes to their antimalarial activity.
Antituberculosis Activity
Quinoline-based compounds have shown potential in the treatment of tuberculosis . Their antituberculosis activity is another important application in medicinal chemistry.
Organic Synthesis
Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates . They represent wide classes of natural products and are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc .
Material Science
Quinoline-based compounds have also found applications in material science. For instance, 4-quinolin-8-yloxy based diamine monomer was used in the preparation of a series of novel polyimides .
Mecanismo De Acción
Target of Action
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a potent, time-dependent, irreversible FAAH inhibitor . FAAH (Fatty Acid Amide Hydrolase) is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide. By inhibiting FAAH, this compound increases the concentration of these fatty amides, leading to various physiological effects.
Mode of Action
The compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme’s activity . This prevents the breakdown of fatty acid amides, resulting in an increase in their concentrations. The increased levels of these fatty amides can then interact with their respective receptors and exert their effects.
Propiedades
IUPAC Name |
N-ethyl-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-18-17(21)20-11-8-14(9-12-20)22-15-7-3-5-13-6-4-10-19-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXKMEFTWFNNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)

![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)
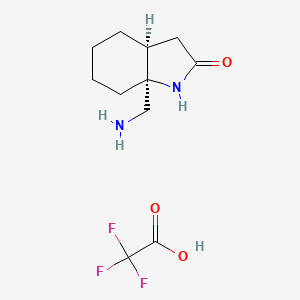
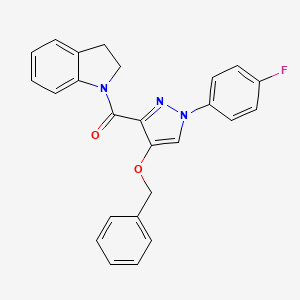
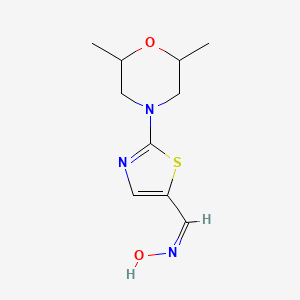
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)
![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)

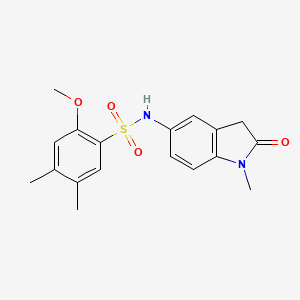
![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)